molecular formula C10H10ClNO2 B8441001 6-Chloro-7-methoxy-3,4-dihydrocarbostyril

6-Chloro-7-methoxy-3,4-dihydrocarbostyril

Cat. No. B8441001
M. Wt: 211.64 g/mol
InChI Key: KPUQMPJEVWQIBR-UHFFFAOYSA-N
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Patent
US04482560

Procedure details

30 Grams of thus obtained 6-chloro-7-methoxy-3,4-dihydrocarbostyril was dispersed in 300 ml of 47% aqueous solution of hydrobromic acid and heated under refluxing condition for 4 hours. After the reaction mixture was cooled, the insoluble matters formed were obtained by filtration, washed with water, dried and recrystallized from methanol-chloroform. 25 Grams of 6-chloro-7-hydroxy-3,4-dihydrocarbostyril having the melting point of 264°-266° C. was obtained as in the form of colorless needle-like crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12]C)[NH:8][C:7](=[O:14])[CH2:6][CH2:5]2.Br>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[NH:8][C:7](=[O:14])[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2CCC(NC2=CC1OC)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing condition for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the insoluble matters formed
CUSTOM
Type
CUSTOM
Details
were obtained by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol-chloroform

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CCC(NC2=CC1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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